CID 156594549

CAS No.: 76774-25-9

Cat. No.: VC8364329

Molecular Formula: C21H28NaO10

Molecular Weight: 463.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76774-25-9 |

|---|---|

| Molecular Formula | C21H28NaO10 |

| Molecular Weight | 463.4 g/mol |

| Standard InChI | InChI=1S/C15H20O6.2C3H4O2.Na/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3;2*1-2-3(4)5;/h5-7H,1-3,8-11H2,4H3;2*2H,1H2,(H,4,5); |

| Standard InChI Key | IGXOQBDSESNDFR-UHFFFAOYSA-N |

| SMILES | CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C.C=CC(=O)O.C=CC(=O)O.[Na] |

| Canonical SMILES | CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C.C=CC(=O)O.C=CC(=O)O.[Na] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

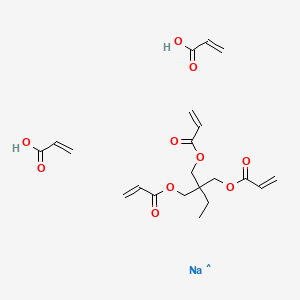

CID 156594549 is a copolymer comprising three monomeric units: acrylic acid, trimethylolpropane triacrylate, and sodium acrylate. Its molecular formula is C₂₁H₂₈NaO₁₀, with a molecular weight of 463.4 g/mol . The structure integrates a poly(acrylic acid) backbone partially neutralized by sodium ions, conferring water solubility and polyelectrolyte behavior. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 76774-25-9 | PubChem |

| EC Number | 684-835-1 | ECHA |

| InChI Key | IGXOQBDSESNDFR-UHFFFAOYSA-N | PubChem |

| SMILES | C=CC(=O)O.C=CC(=O)O.[Na] | PubChem |

Structural Analysis

The polymeric chain consists of repeating acrylic acid units crosslinked with trimethylolpropane triacrylate, forming a three-dimensional network. Partial substitution of carboxylic acid groups with sodium ions (‑COO⁻Na⁺) enhances hydrophilicity and ionic conductivity. The degree of neutralization typically ranges between 30–70%, influencing solubility and rheological properties.

Synthesis and Industrial Production

Monomer Preparation

The synthesis begins with the radical polymerization of acrylic acid (C₃H₄O₂) in aqueous solution. Trimethylolpropane triacrylate (C₁₅H₂₀O₆) serves as a crosslinking agent, introducing branching points to the polymer network. Sodium hydroxide is subsequently added to neutralize a portion of the carboxylic acid groups.

Polymerization Process

Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and product uniformity. Key parameters include:

| Parameter | Optimal Range | Impact on Product |

|---|---|---|

| Temperature | 70–90°C | Higher temperatures accelerate initiation but risk thermal degradation. |

| Initiator (e.g., KPS) | 0.5–2.0 wt% | Excessive initiator increases branching density. |

| Neutralization pH | 6.5–8.5 | Controls ionic character and solubility. |

Post-polymerization steps involve spray drying to obtain a free-flowing powder or membrane filtration for high-purity liquid formulations.

Physicochemical Properties

Solubility and Rheology

The partial sodium salt exhibits pH-dependent solubility:

-

Water Solubility: Fully soluble at pH > 5 due to ionization of carboxylate groups.

-

Viscosity: A 1% aqueous solution demonstrates pseudoplastic behavior with a viscosity range of 500–5,000 mPa·s, contingent on molecular weight and neutralization degree.

Thermal Stability

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

-

150–220°C: Loss of bound water and decarboxylation.

-

300–400°C: Main-chain scission and carbonization.

| Polymer | Ionic Character | Thermal Stability (°C) | Viscosity (1% sol.) |

|---|---|---|---|

| CID 156594549 | Anionic | 220 | 500–5,000 mPa·s |

| Poly(acrylic acid) | Anionic | 180 | 1,000–10,000 mPa·s |

| Polyvinyl alcohol | Non-ionic | 200 | 50–200 mPa·s |

| Hazard Category | Code | Description |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory tract irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume